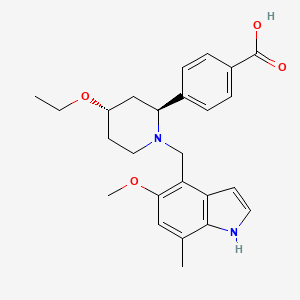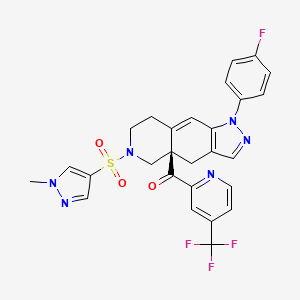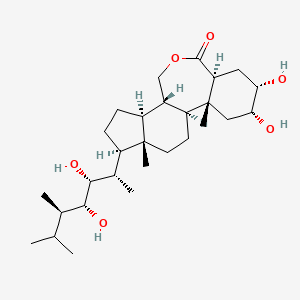![molecular formula C6H9N3O B2721862 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride CAS No. 2344685-66-9](/img/structure/B2721862.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a bicyclic structure, combining a pyrazole ring with a pyrazine ring, which contributes to its unique chemical properties and biological activities.
作用机制
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride, also known as AT20543, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
AT20543 acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The interaction of AT20543 with the HBV core protein affects the viral life cycle. The compound’s action leads to the inhibition of HBV DNA, disrupting the replication of the virus .
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of AT20543’s action result in the inhibition of HBV DNA viral load . This means that the compound can effectively reduce the amount of HBV DNA in the body, thereby reducing the impact of the virus.
Action Environment
The compound has been shown to be effective in a hbv aav mouse model , suggesting that it can function effectively in a biological environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminopyrazole with α,β-unsaturated carbonyl compounds under acidic conditions to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt form of the compound .
化学反应分析
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a core protein allosteric modulator for HBV sets it apart from other similar compounds .
生物活性
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol; dihydrochloride (CAS No. 165894-07-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₁Cl₂N₃
- Molecular Weight : 196.08 g/mol
- CAS Number : 165894-07-5
Biological Activity Overview
The biological activities of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol; dihydrochloride have been explored in various studies. It exhibits potential as an anticancer agent and has shown promise in enzymatic inhibition.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against cancer cells. For instance, it has been noted for its ability to induce apoptosis and necrosis in human melanoma cells, showcasing its dual mechanism of action in cancer treatment . The compound's structure allows it to interact effectively with cellular targets involved in cancer cell survival and proliferation.
Enzymatic Inhibition
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines (of which this compound is a part) possess significant enzymatic inhibitory properties. These compounds have been linked to selective inhibition of protein kinases and other enzymes critical in cancer pathways .
The mechanisms through which 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol exerts its biological effects include:
- Interference with Cell Cycle : The compound may disrupt the normal cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic and extrinsic pathways.
- Inhibition of Key Enzymes : By targeting specific enzymes involved in tumor growth and metastasis.
Study 1: Efficacy Against Melanoma
A study demonstrated that the compound effectively induced cell death in human A375 melanoma cells. The results indicated that both apoptosis and necrosis were involved in the treatment response. The hydrophilic nature of certain derivatives enhanced their activity against resistant melanoma types .
Study 2: Enzymatic Activity
Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The findings suggested that modifications to the pyrazolo structure could enhance inhibitory potency against these enzymes, providing a pathway for drug development targeting cancer therapies .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
2344685-66-9 |
|---|---|
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC 名称 |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol |
InChI |
InChI=1S/C6H9N3O/c10-6-4-8-9-2-1-7-3-5(6)9/h4,7,10H,1-3H2 |
InChI 键 |
CHMWJKNFUJFZFS-UHFFFAOYSA-N |
SMILES |
C1CN2C(=C(C=N2)O)CN1.Cl.Cl |
规范 SMILES |
C1CN2C(=C(C=N2)O)CN1 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















